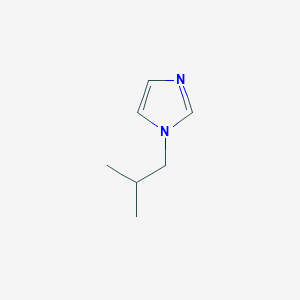
2-Phenyl-2-propan-2-ylindene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-propan-2-ylindene-1,3-dione is an organic compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound is characterized by the presence of an indene-1,3-dione core, which is a common structural motif in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-propan-2-ylindene-1,3-dione typically involves the condensation of a phthalic anhydride with primary amines . One efficient method to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as waste-free transformations and high atom economy, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-2-propan-2-ylindene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
2-Phenyl-2-propan-2-ylindene-1,3-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, it serves as a precursor for the development of pharmaceuticals and biologically active compounds . Additionally, this compound is utilized in the industry for the production of dyes, polymers, and other materials .
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-propan-2-ylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological processes . For instance, its interaction with enzymes and receptors can lead to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Phenyl-2-propan-2-ylindene-1,3-dione can be compared with other similar compounds, such as indane-1,3-dione and its derivatives . These compounds share structural similarities but differ in their chemical reactivity and biological activities. The unique structural features of this compound, such as the presence of a phenyl group, contribute to its distinct properties and applications .
List of Similar Compounds:Propriétés
Numéro CAS |
18473-54-6 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-phenyl-2-propan-2-ylindene-1,3-dione |
InChI |
InChI=1S/C18H16O2/c1-12(2)18(13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17(18)20/h3-12H,1-2H3 |
Clé InChI |
SCLKSRJQNOKGPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)







![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)

![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)


